molecular formula C22H27N3O4 B5810863 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide

Katalognummer B5810863
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: ZXIGQMIZTFOFJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been reported to have antinociceptive and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has been shown to reduce the rewarding effects of drugs such as cocaine and morphine in animal models.

Wirkmechanismus

The exact mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been reported to act as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. The 5-HT2C receptor is involved in the regulation of mood, anxiety, and appetite. This compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a protein that plays a crucial role in the survival and growth of neurons. This compound has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor involved in the regulation of gene expression. In addition, this compound has been reported to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a crucial role in the regulation of anxiety and mood.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It has been shown to have good oral bioavailability and a long half-life, making it suitable for in vivo studies. This compound has also been reported to have low toxicity and no apparent adverse effects on motor coordination, which makes it a safe compound for animal studies. However, one limitation of this compound is its poor solubility in water, which may affect its bioavailability and make it challenging to administer in certain experimental settings.

Zukünftige Richtungen

For the study of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide include its use in the treatment of various disorders and the development of new analogs with improved pharmacological properties.

Synthesemethoden

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 1-(4-ethoxyphenyl)piperazine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then treated with N-(2-chloroethyl)acetamide to obtain the final product. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Eigenschaften

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-27-19-6-4-18(5-7-19)23-22(26)15-25-11-9-24(10-12-25)14-17-3-8-20-21(13-17)29-16-28-20/h3-8,13H,2,9-12,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIGQMIZTFOFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.